Product packaging for Boc-alpha-methyl-L-4-Fluorophe(Cat. No.:CAS No. 1217754-68-1)

Boc-alpha-methyl-L-4-Fluorophe

Cat. No.: B3091490
CAS No.: 1217754-68-1
M. Wt: 297.32 g/mol
InChI Key: FYZOMAOEKLIUIA-HNNXBMFYSA-N
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Description

Significance of Non-Canonical Amino Acids in Expanding the Chemical Proteome for Research Applications

The twenty canonical amino acids form the fundamental building blocks of proteins in all known organisms. nih.gov However, the introduction of non-canonical amino acids (ncAAs) into proteins, a process known as genetic code expansion, has revolutionized proteomics and biotechnology. nih.govnih.gov This technique allows for the incorporation of amino acids with novel chemical functionalities, providing a powerful tool to study and engineer protein structure and function. nih.govuh.edu

The metabolic labeling of proteins with ncAAs that contain bioorthogonal chemical groups enables the selective conjugation of these proteins to various molecules like fluorophores, affinity reagents, or nanoparticles. nih.govresearchgate.net This has wide-ranging applications, including:

Proteomic Analysis: Labeled proteins can be easily enriched from complex cellular mixtures for identification and quantification using mass spectrometry. nih.gov

Biotechnology: Proteins can be selectively purified for various downstream applications. nih.gov

In Situ Analysis: Fluorophore-labeled proteins allow for their visualization and tracking within living cells. nih.gov

By expanding the chemical diversity of the proteome, ncAAs offer unprecedented opportunities to investigate protein dynamics, engineer novel biocatalysts, and develop new therapeutic proteins. researchgate.net

Rationale for Strategic Fluorine Incorporation in Bioactive Amino Acid Design and its Research Implications

The incorporation of fluorine into bioactive molecules, particularly amino acids, has become a widespread strategy in medicinal chemistry, dating back to the 1950s. iris-biotech.de This is due to the unique properties of the fluorine atom, which can significantly enhance the pharmacological profile of a drug candidate. iris-biotech.demdpi.com

Key research implications of fluorine incorporation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by proteases, which can prolong their therapeutic effect. iris-biotech.de

Increased Lipophilicity and Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability. netascientific.comiris-biotech.de

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, alter molecular conformation, and introduce new binding interactions. iris-biotech.denih.govenamine.net This can lead to improved target affinity and selectivity. mdpi.com

Probes for Structural and Functional Studies: The fluorine-19 isotope (¹⁹F) is a sensitive NMR probe, allowing for the detailed study of protein structure, dynamics, and interactions. iris-biotech.denih.gov Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological processes in vivo. beilstein-journals.org

Historical Context of α-Methylated Fluorinated Phenylalanine Derivatives in Academic Inquiry

The study of α-methylated amino acids, including derivatives of phenylalanine, has a long history in medicinal chemistry. The introduction of an α-methyl group can confer resistance to enzymatic degradation and constrain the conformational flexibility of a peptide, which can lead to enhanced biological activity.

More recently, the combination of α-methylation and fluorination in phenylalanine derivatives has garnered significant attention. Researchers have synthesized and investigated various fluorinated and α-methylated phenylalanine analogs for a range of applications. For instance, studies have explored their potential in developing more effective agents for boron neutron capture therapy (BNCT) for cancer, demonstrating improved tumor selectivity and biodistribution. nih.gov The synthesis of dipeptides containing α-methyl-4-fluorophenylalanine has also been pursued to investigate their potential antifungal activity. pensoft.net These research efforts highlight the ongoing academic interest in leveraging the synergistic effects of α-methylation and fluorination to create novel and improved therapeutic and research agents. nih.govpensoft.netpsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20FNO4 B3091490 Boc-alpha-methyl-L-4-Fluorophe CAS No. 1217754-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOMAOEKLIUIA-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Enantioselective Pathways for Boc Alpha Methyl L 4 Fluorophe and Its Derivatives

Stereoselective and Enantioselective Approaches to the α-Methyl-L-4-Fluorophenylalanine Scaffold

The construction of the α-methyl-L-4-fluorophenylalanine core with precise stereocontrol is a significant synthetic challenge. Various methods have been developed to establish the required L-configuration at the α-carbon.

Asymmetric hydrogenation is a key method for creating chiral centers. This technique is often applied to α,β-dehydro-amino acid precursors. rsc.org A rhodium(I) complex, for example, can catalyze the asymmetric hydrogenation of α-acylaminoacrylic acids to produce N-acylated amino acids with high optical purity. oup.com In a typical process, a substrate like an α-enamido ester is hydrogenated using a chiral transition metal catalyst, often based on rhodium or ruthenium. acs.org The chiral ligands on the metal direct the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired stereoisomer. acs.orgresearchgate.net While this method is well-established for various amino acids, its application to tetrasubstituted olefins, which would be required for α-methylated amino acids, can be challenging. rsc.org

Precursor TypeCatalyst TypeKey FeatureReference
α-Acylaminoacrylic acidsRhodium(I) complex with chiral phosphine (B1218219) ligandsHigh enantioselectivity for N-acylated amino acids. oup.com
α,β-Dehydro-amino acids (DHAAs)Transition metal with chiral ligandsGeneral method for establishing α-chirality. rsc.org
Allylic amine derivativesChiral carbene-oxazoline Crabtree's catalyst analogueSubstrate control is key to optimizing stereochemistry. acs.org

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids. numberanalytics.com

One of the most established methods is the Schöllkopf approach, which utilizes a bis-lactim ether derived from valine and glycine. beilstein-journals.orgwikipedia.org The glycine-derived prochiral center is deprotonated, and the bulky isopropyl group from the valine auxiliary sterically hinders one face of the resulting anion. wikipedia.org This directs the subsequent alkylation with an electrophile, such as 4-fluorobenzyl bromide, to the opposite face. A second alkylation with a methyl halide would install the α-methyl group. Finally, acidic hydrolysis cleaves the auxiliary, yielding the desired α-methyl-L-4-fluorophenylalanine. beilstein-journals.orgwikipedia.orgnih.gov This method is known for producing high enantiomeric excess (over 95% ee). wikipedia.org

Other auxiliaries, like Evans oxazolidinones and pseudoephedrine, are also effective. wikipedia.org For instance, an oxazolidinone imide can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation with benzylic halides. wikipedia.org Similarly, pseudoephedrine amides can be alkylated to create chiral α-substituted carboxylic acids. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Auxiliary TypeKey IntermediateAlkylation StrategyReference
Schöllkopf Bis-Lactim EtherValine-glycine cyclic dipeptide derivativeSequential alkylation with 4-fluorobenzyl halide and then methyl halide. beilstein-journals.orgwikipedia.org
Evans OxazolidinoneN-Acyl oxazolidinoneStereoselective alkylation of a (Z)-enolate. wikipedia.org
PseudoephedrinePseudoephedrine amide of an acetic acid derivativeDiastereoselective alkylation of the amide enolate. wikipedia.org
(S)-Imidazolidinone ((S)-Boc-BMI)Benzylated imidazolidinoneStereoselective benzylation with tetrafluorobenzyl bromides. beilstein-journals.org

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, providing metal-free alternatives for creating chiral molecules. researchgate.netnih.gov For fluorinated amino acids, organocatalytic methods can provide access to key chiral building blocks. researchgate.net For example, isothiourea catalysts can promote the asymmetric cyclocondensation of N-sulfonylimines with fluoroacetic acid to generate 3-fluoro-β-lactams with high stereoselectivity. acs.org These strained rings can be opened to yield α-fluoro-β-amino acid derivatives. acs.org While not a direct route to α-methylated products, it highlights the potential of organocatalysis in fluorinated amino acid synthesis. More direct approaches, such as the organocatalytic α-fluorination of aldehydes, can create fluorinated stereogenic centers with high enantioselectivity. beilstein-journals.org

Asymmetric conjugate addition reactions offer another pathway to chiral amino acids. acs.orgresearchgate.netd-nb.info These methods often involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or auxiliary. researchgate.netnih.gov For instance, a chiral Lewis acid can be used in combination with photoredox catalysis to achieve the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. acs.orgnih.gov Another approach involves the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters. d-nb.info To synthesize α-methyl-L-4-fluorophenylalanine, one could envision a conjugate addition of a 4-fluorophenyl nucleophile to an acrylate (B77674) derivative bearing an α-methyl group and a chiral auxiliary. The stereochemistry would be directed by the auxiliary, leading to the desired product after its removal.

Organocatalytic Enantioselective Syntheses of α-Amino Allenates and Analogues in Fluorinated Amino Acid Synthesis

Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Fluorinated Phenylalanine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecules and the functionalization of aromatic rings. mdpi.commdpi.com

Carbonylative Suzuki Coupling in Fluorinated Building Block Synthesis

The synthesis of fluorinated biaryl ketones, key precursors for complex molecules like fluorinated phenylalanines, is effectively achieved through the Palladium-catalyzed Carbonylative Suzuki–Miyaura cross-coupling reaction. magtech.com.cnrsc.org This three-component reaction utilizes an aryl halide, an arylboronic acid, and carbon monoxide (CO) to construct the ketone functionality. rsc.org The methodology is noted for its broad substrate scope and functional group tolerance. rsc.org

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a system employing Pd(OAc)₂ with Fe(CO)₅ has been shown to be highly effective. rsc.org In this system, Fe(CO)₅ serves a dual role: it acts as a solid source of CO, circumventing the need for high-pressure CO gas cylinders, and it participates in the formation of catalytically active Pd-Fe nanoparticles. rsc.org This approach allows the reaction to proceed under mild conditions, often in green solvents like anisole. rsc.org

The reaction is compatible with a range of functional groups on both the aryl iodide and the arylboronic acid. rsc.org Notably, fluorinated substrates, such as p-fluorophenylboronic acid, readily participate in the coupling. For example, the reaction of p-iodotoluene with p-fluorophenylboronic acid using a Pd(OAc)₂/Fe(CO)₅ system can produce the corresponding fluorinated biaryl ketone in high yield. rsc.org The efficiency of these reactions underscores their utility in preparing fluorinated building blocks essential for the synthesis of compounds like Boc-alpha-methyl-L-4-Fluorophenylalanine.

Table 1: Examples of Carbonylative Suzuki–Miyaura Cross-Coupling for Ketone Synthesis This table is interactive and can be sorted by clicking on the headers.

Aryl Halide Arylboronic Acid Catalyst System Product Yield (%) Reference
p-Iodotoluene Phenylboronic acid Pd(OAc)₂/Fe(CO)₅ 89 rsc.org
p-Iodotoluene p-Fluorophenylboronic acid Pd(OAc)₂/Fe(CO)₅ 84 rsc.org
Iodobenzene p-Methylphenylboronic acid Pd(OAc)₂/Fe(CO)₅ 88 rsc.org
Iodobenzene p-Methoxyphenylboronic acid Pd(OAc)₂/Fe(CO)₅ 80 rsc.org
p-Bromoiodobenzene Phenylboronic acid Pd(OAc)₂/Fe(CO)₅ 74 rsc.org
p-Chloroiodobenzene Phenylboronic acid Pd(OAc)₂/Fe(CO)₅ 89 rsc.org

Activated Ester Methods for Boc-alpha-methyl-L-4-Fluorophe Incorporation in Peptide Synthesis

The incorporation of sterically hindered α,α-disubstituted amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, into peptide chains presents a significant synthetic challenge due to slow coupling kinetics and potential side reactions. Activated ester methods, particularly those employing modern coupling reagents, are essential for overcoming these hurdles. bachem.comnih.gov

In situ activating reagents, which convert protected amino acids into highly reactive species, are widely used. sigmaaldrich.com These reagents are typically phosphonium (B103445) or aminium salts that, in the presence of a base, generate activated esters. sigmaaldrich.com Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) are among the most effective. bachem.comnih.govsigmaaldrich.com

HATU, in particular, is highly efficient for coupling sterically demanding amino acids. bachem.com It converts the carboxylic acid to a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. sigmaaldrich.com Similarly, coupling reagents like TOTT (a thiuronium salt) have shown good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU and reportedly lower racemization levels. bachem.com For a demanding coupling involving Boc-alpha-methyl-L-4-Fluorophenylalanine, a protocol would typically involve pre-activation of the amino acid with HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) before addition of the N-terminally deprotected peptide chain. peptide.comnih.gov

Table 2: Common Coupling Reagents for Sterically Hindered Amino Acids This table is interactive and can be sorted by clicking on the headers.

Reagent Full Name Type Activated Ester Key Features Reference
HATU 2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate Aminium OAt Highly efficient, anchimeric assistance, good for N-methyl amino acids. bachem.comsigmaaldrich.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium OBt Widely used, effective for difficult couplings. sigmaaldrich.compeptide.com
PyBOP Benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate Phosphonium OBt Effective for difficult couplings, generates HOBt. nih.govsigmaaldrich.com
TOTT S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate Thiuronium Thioester Good for hindered amino acids, comparable to HATU, low racemization. bachem.com
COMU 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate Aminium Oxyma High efficiency, safer (non-explosive leaving group), good solubility. bachem.com

Contemporary Fluorination Reagents and Methodologies in α-Fluoroalkyl-α-Amino Acid Synthesis

The synthesis of α-fluoroalkyl-α-amino acids is a field of intense research, driven by the unique properties these compounds impart to peptides and other bioactive molecules. mdpi.com Modern synthetic strategies can be broadly categorized into electrophilic, nucleophilic, and radical fluorination methods. mdpi.comresearchgate.net

Electrophilic Fluorination in Chiral Precursors

Asymmetric electrophilic fluorination is a powerful strategy for constructing chiral carbon-fluorine stereogenic centers. nih.gov This approach typically involves the fluorination of a chiral enolate or enamide derived from an amino acid precursor. mdpi.comacs.org The diastereoselectivity is controlled by a chiral auxiliary attached to the substrate, which directs the attack of the electrophilic fluorine source to one face of the molecule. nih.gov

Commonly used chiral auxiliaries include oxazolidinones. acs.orgjuniperpublishers.com For example, a chiral oxazolidinone derived from an amino acid can be converted to its lithium enolate and then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.orgjuniperpublishers.com This process can achieve high diastereoselectivity due to the steric bulk of the auxiliary, which effectively shields one face of the enolate. juniperpublishers.com Another approach involves the fluorination of chiral enamides, which can be achieved with high regio- and diastereoselectivity using reagents such as Selectfluor or NFSI. nih.gov Metal-catalyzed methods, such as those using chiral bis(oxazoline)-copper complexes with NFSI, have also been developed for the enantioselective fluorination of β-ketoester precursors to α-fluoro-α-amino acids. juniperpublishers.com

Nucleophilic Fluorination and [¹⁸F]-Radiofluorination Approaches for Positron Emission Tomography (PET) Tracers

Nucleophilic fluorination is the cornerstone of synthesizing ¹⁸F-labeled radiotracers for PET imaging, as the most common production method for fluorine-18 (B77423) yields aqueous [¹⁸F]fluoride. nih.gov The development of efficient methods for incorporating [¹⁸F]F⁻ into electron-rich aromatic systems, like those in phenylalanine or tyrosine, has been a major focus. nih.gov

Copper-mediated radiofluorination has emerged as a versatile and powerful tool. nih.govacs.org This method facilitates the nucleophilic fluorination of stable precursors like arylboronic acids, their pinacol (B44631) esters (BPin), and arylstannanes. nih.govnih.govmdpi.com The use of these precursors allows for the late-stage fluorination of complex molecules under relatively mild conditions. nih.gov For instance, the automated synthesis of clinically relevant PET tracers such as 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) and 2-[¹⁸F]fluoro-L-tyrosine (2-[¹⁸F]F-Tyr) has been successfully achieved using N-Boc protected stannyl (B1234572) precursors. nih.govresearchgate.net These automated syntheses can provide high radiochemical yields (RCY) suitable for clinical use. nih.gov

Table 3: Automated Nucleophilic [¹⁸F]-Radiofluorination of Aromatic Amino Acid Precursors This table is interactive and can be sorted by clicking on the headers.

PET Tracer Precursor Type Catalyst System Isolated Radiochemical Yield (RCY) Synthesis Time (min) Reference
6-[¹⁸F]FDOPA N-Boc-stannane Cu(py)₄(OTf)₂ 54 ± 5% 60-65 nih.gov
2-[¹⁸F]F-Tyr N-Boc-stannane Cu(py)₄(OTf)₂ 48 ± 7% 60-65 nih.gov
6-[¹⁸F]FMT N-Boc-stannane Cu(py)₄(OTf)₂ 42 ± 2% 60-65 nih.gov
[¹⁸F]OMFD N-Boc-stannane Cu(py)₄(OTf)₂ 32% 60-65 nih.gov
(S)-3-[¹⁸F]FPhe Boronic acid Cu(3,4-Me₂Py)₄(OTf)₂ 23 ± 1% N/A nih.gov

Radical Fluorination Pathways in α-Methylated Fluorinated Phenylalanines

Radical fluorination reactions provide an alternative pathway for the synthesis of complex fluorinated molecules. researchgate.net Photoredox catalysis has recently enabled mild, metal-free methods for the carbofluorination of alkenes, which can be applied to the synthesis of α-fluoro-α-amino acids. nih.govnih.gov

One such strategy involves the visible-light-mediated photoredox-catalyzed conjugate addition of an alkyl radical to a dehydroalanine (B155165) derivative. nih.gov The resulting α-amino radical intermediate is then trapped by an electrophilic fluorine source like Selectfluor to generate the α-fluoro-α-amino acid product. nih.gov This method allows for the incorporation of a wide range of alkyl groups. While not directly demonstrated on α-methylated dehydroalanines in the initial reports, the mechanism is conceptually applicable for generating α-methylated fluorinated phenylalanines by starting with an appropriate α-methyl-dehydrophenylalanine precursor. Other photoredox methods have been developed for the oxy-monofluoromethylation of alkenes, including those derived from amino acids, using specialized iodine(III) reagents as a source of the monofluoromethyl radical. bohrium.com

Electrochemical Methods for Alkyl C-H Fluorination

Electrochemical synthesis offers a powerful and often more sustainable alternative to traditional chemical methods. A robust and scalable method for the direct fluorination of unactivated C(sp³)–H bonds in alkyl groups has been developed using electrochemistry. nih.govnih.gov This method is particularly valuable for the late-stage functionalization of complex molecules, including protected amino acids. thieme-connect.com

The reaction typically employs a widely available fluorine source, Selectfluor, in combination with a simple nitrate (B79036) additive. nih.gov The electrolysis is carried out in a simple undivided cell using reticulated vitreous carbon (RVC) electrodes at a constant current. nih.govthieme-connect.com This method has been successfully applied to the fluorination of various amino acid derivatives, including protected valine and leucine, with good yields and high regioselectivity. nih.govthieme-connect.com The fluorination generally occurs at the C–H bond most distal from the electron-withdrawing protecting groups. nih.gov The scalability of this electrochemical fluorination has been demonstrated by a 100-gram scale synthesis of a protected fluorovaline derivative, highlighting its practical utility. nih.gov

Protecting Group Strategies in Synthesis: Focus on Boc-Protection and Selective Deprotection Capabilities

In the multi-step synthesis of complex molecules like Boc-alpha-methyl-L-4-Fluorophenylalanine, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.comjk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. total-synthesis.comjk-sci.commasterorganicchemistry.com This forms a carbamate (B1207046), which effectively shields the amine's nucleophilicity and is stable under many reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com

A significant advantage of the Boc group is its susceptibility to removal under acidic conditions, which provides an orthogonal strategy to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com The deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. wikipedia.orgmasterorganicchemistry.com This selective deprotection is critical in peptide synthesis and the synthesis of complex amino acid derivatives. masterorganicchemistry.comlibretexts.org

ReagentConditions for IntroductionConditions for RemovalOrthogonality
Boc Anhydride Base (e.g., TEA, NaOH) total-synthesis.comjk-sci.comStrong Acid (e.g., TFA, HCl) wikipedia.orgmasterorganicchemistry.comStable to base, hydrogenolysis total-synthesis.com
Fmoc-Cl Base (e.g., Piperidine) libretexts.orgBase (e.g., 20% Piperidine in DMF) libretexts.orgStable to acid, hydrogenolysis total-synthesis.com
Cbz-Cl Base masterorganicchemistry.comCatalytic Hydrogenation (H2, Pd-C) masterorganicchemistry.comStable to acid, mild base total-synthesis.com

Compatibility of Boc-Protection with Specific Fluorination Reactions

The synthesis of fluorinated amino acids requires that the chosen protecting group remains stable during the fluorination step. The Boc group has demonstrated compatibility with several fluorination methods.

In the synthesis of (3R)-3-fluoro-ʟ-phenylalanine, a Boc-protected amino alcohol was successfully fluorinated using diethylaminosulfur trifluoride (DAST). nih.gov The Boc group remained intact during this nucleophilic fluorination step. nih.gov However, in other instances, the compatibility of the Boc group can be challenging. For example, in the visible light-mediated benzylic fluorination of protected phenylalanines using Selectfluor, N-protecting groups like Boc, Fmoc, and Cbz were found to be incompatible, resulting in low to no yield of the desired fluorinated product. nih.govbeilstein-journals.org In contrast, protecting groups like phthalimido and trifluoroacetyl were more successful under these specific conditions. nih.gov

The compatibility often depends on the specific fluorination reagent and reaction conditions. For electrophilic fluorination of aromatic rings, the conditions can sometimes be mild enough to tolerate the Boc group, while harsher conditions required for other transformations may lead to its cleavage. Careful selection of both the fluorinating agent and the protecting group strategy is therefore crucial for a successful synthesis.

Biocatalytic Approaches to Enantioselective Synthesis of Unnatural Amino Acids

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiomerically pure unnatural amino acids. researchgate.netmdpi.com Enzymes operate under mild conditions of temperature and pH in aqueous media, often exhibiting high chemo-, regio-, and enantioselectivity. researchgate.netmdpi.comacs.org This approach is particularly valuable for producing chiral compounds, which is a key consideration in the pharmaceutical industry. researchgate.net

Several classes of enzymes are employed for the synthesis of unnatural amino acids, including transaminases, lipases, and lyases. nih.govresearchgate.net For instance, lipases have been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce fluorinated β-amino acid enantiomers with excellent enantiomeric excess (ee ≥99%). mdpi.comnih.gov Similarly, transaminases can catalyze the asymmetric amination of keto acids to produce chiral amino acids. nih.gov Engineered C-N lyases have also been developed to catalyze the hydroamination of α,β-unsaturated carboxylic acids for the synthesis of unnatural amino acids. researchgate.net These enzymatic methods provide a greener and more efficient route to valuable chiral building blocks for pharmaceuticals. acs.orgrsc.org

Self-Optimizing Flow Reactors in Amino Acid Derivative Synthesis

Continuous flow chemistry, particularly when coupled with self-optimizing algorithms, is revolutionizing the synthesis of complex molecules like amino acid derivatives. nih.govrsc.orgchimia.ch Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety compared to batch processes. nih.govchimia.chrsc.org

A self-optimizing flow reactor system integrates automated flow equipment with real-time analytical monitoring (e.g., HPLC, NMR) and a feedback optimization algorithm. rsc.orgnih.govresearchgate.net This allows the system to autonomously explore a multi-dimensional reaction space and identify optimal conditions for yield, throughput, or other desired objectives. rsc.orgnih.gov For example, Bayesian optimization has been successfully used to rapidly optimize telescoped multi-step syntheses in continuous flow. nih.gov This approach has been applied to peptide synthesis, enabling the efficient production of peptides by automating the repeated cycles of amidation and deprotection. nih.govrsc.org The use of self-optimizing flow reactors can significantly accelerate the development of synthetic routes for complex pharmaceutical intermediates. nih.gov

FeatureBatch SynthesisSelf-Optimizing Flow Synthesis
Process Control Manual, less preciseAutomated, highly precise nih.govchimia.chrsc.org
Optimization Time-consuming, one-variable-at-a-timeRapid, multi-parameter, algorithmic rsc.orgnih.gov
Data Generation LimitedData-rich, enables modeling chimia.chnih.gov
Scalability DifficultStraightforward by extending run time vapourtec.com
Safety Higher risk with large volumesEnhanced due to small reaction volumes chimia.ch

Elucidating the Role of Boc Alpha Methyl L 4 Fluorophe in Advanced Peptide Chemistry Research

Boc-alpha-methyl-L-4-Fluorophe as a Strategic Building Block in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while anchored to an insoluble resin. google.com The use of N-terminally protected amino acids, such as those with a tert-butyloxycarbonyl (Boc) group, is fundamental to this process. nih.govpeptide.comthermofisher.com this compound, with its Boc protecting group, is well-suited for incorporation into peptides via SPPS. chemimpex.comchemicalbook.comchemimpex.comchemimpex.com

Facilitation of Complex Peptide Sequence Construction and Diversity

Conformational Impact of α-Methyl-L-4-Fluorophenylalanine Incorporation on Peptide Architectures

The three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of α-methyl-L-4-fluorophenylalanine can exert significant control over the peptide's conformational landscape. mdpi.com

Modulation of Peptide Secondary Structures and Folding Kinetics

The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, influencing the formation of secondary structures such as α-helices and β-sheets. mdpi.com This steric constraint can stabilize specific conformations and influence the kinetics of peptide folding. researchgate.net Fluorination itself can also play a role in modulating secondary structure. mdpi.commdpi.com For instance, the strategic placement of fluorine atoms can promote the formation of specific turns or disrupt helical structures, thereby engineering desired peptide architectures. mdpi.com

Investigations into cis/trans Isomerization Dynamics at Prolyl Amide Bonds

The amide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is often a rate-limiting step in protein folding and can be crucial for biological activity. researchgate.netcaltech.eduucsb.edu While α-methyl-L-4-fluorophenylalanine is not a proline analog, the study of prolyl cis/trans isomerization is a key area of peptide research. The incorporation of fluorinated amino acids, such as 4-fluorophenylalanine, has been utilized as a sensitive 19F NMR probe to study the conformational status of nearby prolyl bonds. researchgate.netresearchgate.net This allows for detailed investigations into the factors influencing cis/trans isomerization, providing valuable insights into peptide and protein dynamics. researchgate.net

Enhanced Pharmacokinetic and Pharmacodynamic Properties of Peptides via Fluorine Incorporation

The introduction of fluorine into peptide structures, a strategy known as fluorination, is a powerful tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. nih.govnih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence lipophilicity, metabolic stability, and binding interactions. nih.govrsc.org The incorporation of the 4-fluorophenylalanine moiety, as seen in this compound, allows researchers to fine-tune these properties, often leading to peptides with enhanced therapeutic potential. nih.govnih.gov

Implications for Proteolytic Stability and Metabolic Pathways

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The structural modifications inherent in this compound—both α-methylation and fluorination—are employed to mitigate this issue.

The α-methyl group provides steric hindrance at the α-carbon, which is adjacent to the peptide bond. This bulkiness can prevent or significantly slow the approach of proteolytic enzymes, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its biological half-life. iris-biotech.deqyaobio.comnih.gov Research on peptides containing α,α-disubstituted amino acids has demonstrated that these modifications can confer substantial proteolytic stability. nih.govnih.gov For instance, studies on model peptides with α-trifluoromethyl-substituted amino acids, which also provide steric bulk, showed absolute stability when placed at the P1 position relative to the cleavage site of the protease α-chymotrypsin. nih.gov

ModificationGeneral Effect on Proteolytic StabilityResearch Finding
α-Methylation Increases stabilityProvides steric hindrance at the α-carbon, blocking protease access. iris-biotech.deqyaobio.com
Aromatic Fluorination Variable / Context-DependentCan enhance stability at specific cleavage sites nih.gov, but may also increase susceptibility in other contexts. mdpi.com

Augmentation of Binding Affinity and Specificity to Biological Targets

Beyond improving stability, the incorporation of this compound can significantly enhance a peptide's binding affinity and specificity for its biological target. The fluorine atom at the para-position of the phenyl ring can modulate intermolecular forces crucial for molecular recognition. mdpi.com

The increased hydrophobicity of the fluorinated phenyl ring can strengthen binding within hydrophobic pockets of a target protein or receptor. nih.govexplorationpub.com Furthermore, the highly polar C-F bond can participate in favorable dipolar or orthogonal multipolar interactions within the binding site, which are distinct from the interactions of a non-fluorinated phenylalanine residue. rsc.orgmdpi.com These novel interactions can lead to a more potent and selective peptide.

A compelling example is the modification of a bicyclic peptide inhibitor of Factor XIIa, a serine protease involved in blood coagulation. Replacing a phenylalanine residue with 4-fluorophenylalanine resulted in a tenfold increase in binding affinity. rsc.org Structural modeling suggested that the fluorine atom was buried in an aromatic pocket of the enzyme, forming favorable interactions that contributed to the enhanced potency. rsc.org This highlights how a single, strategically placed fluorine atom can optimize a peptide's fit and interaction with its target.

Peptide InhibitorTargetModificationChange in Binding Affinity (Ki)
Bicyclic PeptideFactor XIIaPhe → 4-Fluoro-Phe~10-fold increase
Monocyclic Trypsin InhibitorChymotrypsin (B1334515)Lys → 4-Fluoro-Phe15-fold increase in inhibitory activity

Data compiled from research findings on fluorinated peptide inhibitors. rsc.org

Development of Novel Peptide Libraries Utilizing this compound Derivatives

The unique structural and chemical properties of this compound make it an excellent building block for the construction of novel peptide libraries. chemimpex.com Peptide libraries, particularly combinatorial libraries, are powerful tools for discovering new ligands with high affinity and specificity for a given biological target. nih.govnih.gov By systematically incorporating derivatives like this compound, researchers can explore a vastly expanded chemical space beyond that offered by the 20 proteinogenic amino acids.

The creation of combinatorial peptide libraries often involves positional scanning, where each position in a peptide sequence is systematically substituted with a set of amino acids. nih.gov Including fluorinated amino acids in these libraries allows for the exploration of fluorine-specific interactions during the screening process. researchgate.netnih.gov This approach can identify novel binding motifs that depend on the unique electronic and steric properties of the fluorinated residue. Research groups have created and screened combinatorial libraries based on coiled-coil peptide systems to systematically study how fluorinated amino acids influence peptide stability and assembly, demonstrating that these residues can be used as an orthogonal tool to direct peptide-peptide interactions. researchgate.netnih.gov The stability conferred by the α-methyl group ensures the integrity of the library members during synthesis and screening, while the fluorophenyl group introduces a key variable for optimizing binding.

Incorporation into Macrocyclic Peptides and Peptidomimetics

Macrocyclization is a widely used strategy to improve the therapeutic properties of peptides, as cyclic structures generally exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. rsc.orgnih.gov The incorporation of this compound into macrocyclic peptides and peptidomimetics is a sophisticated approach to drug design, combining the benefits of cyclization with those of α-methylation and fluorination.

The α-methyl group plays a crucial role in this context by constraining the peptide backbone. This pre-organization reduces the entropic penalty of binding to a receptor and can favor a bioactive conformation, which is particularly advantageous for macrocyclization. researchgate.net Certain amino acid modifications, such as N-methylation or the inclusion of D-amino acids, are known to act as "turn-inducers" that facilitate the ring-closing reaction in peptide synthesis; the conformational restriction imposed by an α-methyl group can have a similar beneficial effect. acs.orgacs.org

When combined with macrocyclization, the 4-fluorophenylalanine residue can further refine the molecule's properties. In the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological characteristics, the fluorine atom can enhance membrane permeability and create specific, high-affinity interactions with the target. rsc.orgmdpi.com For example, several macrocyclic peptidomimetic drugs targeting the Hepatitis C virus (HCV) protease incorporate fluorinated moieties to pre-organize the inhibitor for binding and reduce its susceptibility to degradation. rsc.org The combination of a constrained, stabilized macrocyclic scaffold with the unique binding potential of the fluoroaromatic group represents a powerful strategy in the development of next-generation peptide-based therapeutics.

Academic Investigations into Boc Alpha Methyl L 4 Fluorophe Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Peptides and Pharmaceutical Leads

The unique structural features of Boc-alpha-methyl-L-4-Fluorophenylalanine make it a valuable building block in the creation of bioactive peptides and new pharmaceutical leads. chemimpex.com Its incorporation can lead to compounds with enhanced stability and improved biological activity. netascientific.com The presence of the fluorine atom and the alpha-methyl group can significantly alter the conformational properties of peptides, influencing their interaction with biological targets. chemimpex.comsmolecule.com

Therapeutic Agents Targeting Specific Biological Pathways

The strategic incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine is a key tactic in the development of therapeutic agents designed to target specific biological pathways. chemimpex.comnetascientific.com The fluorinated phenyl ring can engage in unique interactions with protein targets, potentially increasing the binding affinity and selectivity of the resulting peptide. This makes it a preferred choice for creating more effective drug candidates in medicinal chemistry. netascientific.com Researchers utilize this compound to synthesize diverse peptide libraries, which are then screened to identify novel therapeutic leads. chemimpex.com

Application in Oncology Research: Development of Targeted Therapies

In the field of oncology, Boc-alpha-methyl-L-4-Fluorophenylalanine plays a role in the development of targeted therapies. chemimpex.com The rationale behind using fluorinated amino acids in cancer research is that they can be incorporated into peptides that target specific markers on cancer cells. For instance, α-methyl amino acids have been observed to accumulate more selectively in cancer cells compared to their non-α-alkylated counterparts. mdpi.com While the biological evaluation of some α-methylated boronated phenylalanine derivatives is not yet published, the concept of targeting L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is a promising strategy. mdpi.comresearchgate.net The development of radiolabeled amino acids, such as 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, for use in boron neutron capture therapy highlights the potential of fluorinated phenylalanine derivatives in cancer treatment. nih.gov

Contributions to Neurology Research: Neuroactive Compound Development

The structural similarity of Boc-alpha-methyl-L-4-Fluorophenylalanine to neurotransmitters makes it a valuable tool in neuroscience research for developing neuroactive compounds. chemimpex.comnetascientific.com Its use allows for the exploration of receptor interactions and the design of peptides that can modulate neurological pathways. netascientific.com The incorporation of this amino acid can lead to peptides with improved pharmacokinetic properties, which is crucial for drugs targeting the central nervous system. netascientific.com Research in this area focuses on creating compounds that can act as agonists or antagonists for specific neuronal receptors, with potential applications in treating a range of neurological disorders. netascientific.com

Enzyme Inhibition and Modulator Development through Fluorinated Amino Acid Integration

The integration of fluorinated amino acids like Boc-alpha-methyl-L-4-Fluorophenylalanine is a well-established strategy for developing enzyme inhibitors and modulators. netascientific.com Fluorine's unique properties can be exploited to design compounds that either irreversibly inactivate an enzyme or modulate its activity in a specific manner. researchgate.netnih.gov

Mechanism-Based Enzyme Inactivation Studies

Fluorinated amino acids are frequently used in the design of mechanism-based enzyme inhibitors, also known as suicide substrates. nih.gov These compounds are chemically inert until they are processed by the target enzyme, at which point they become activated and form a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov The fluorine atom can act as a good leaving group in anionic intermediates formed during the enzymatic reaction, facilitating the inactivation process. researchgate.net For example, α-(1′-fluoro)vinyl amino acids have been developed as potential inactivators of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.govacs.org

Exploration of Structure-Activity Relationships in Enzyme Modulators and Inhibitors

The systematic replacement of natural amino acids with Boc-alpha-methyl-L-4-Fluorophenylalanine in a peptide sequence allows for the detailed exploration of structure-activity relationships (SAR). cymitquimica.comchemimpex.com By observing how this substitution affects the binding affinity and inhibitory potency of the peptide, researchers can gain insights into the key interactions between the peptide and the enzyme's active site. ljmu.ac.uk This information is critical for the rational design of more potent and selective enzyme modulators and inhibitors. rsc.org The fluorinated phenyl group can alter the electronic and steric properties of the peptide, leading to changes in its biological activity. nih.gov

Table of Research Findings

Application Area Key Findings Significance
Peptide Synthesis Serves as a crucial building block for creating peptides with enhanced stability and bioactivity. chemimpex.comnetascientific.com The Boc group provides necessary protection during synthesis. cymitquimica.comFacilitates the development of novel therapeutic peptides with improved pharmacological profiles. netascientific.com
Oncology α-methyl amino acids show selective accumulation in cancer cells. mdpi.com Fluorinated phenylalanine derivatives are explored for targeted therapies like boron neutron capture therapy. nih.govOffers potential for more effective and targeted cancer treatments by leveraging specific transport mechanisms in tumor cells. mdpi.comresearchgate.net
Neurology Its structural similarity to neurotransmitters aids in the development of neuroactive compounds that can modulate receptor interactions. netascientific.comEnables the design of drugs for neurological disorders with potentially improved efficacy and ability to cross the blood-brain barrier. netascientific.com
Enzyme Inhibition Used to design mechanism-based inhibitors that irreversibly inactivate target enzymes. nih.gov The fluorine atom plays a key role in the inactivation mechanism. researchgate.netProvides a powerful tool for developing highly specific and potent enzyme inhibitors for various therapeutic targets. nih.govacs.org
SAR Studies Allows for detailed investigation of how fluorination impacts peptide-protein interactions and biological activity. cymitquimica.comchemimpex.comGuides the rational design of optimized peptide-based drugs with enhanced potency and selectivity. ljmu.ac.ukrsc.org

Antifungal Activity of Synthesized Dipeptides Incorporating α-Methyl-4-Fluorophenylalanine Derivatives

Recent research has explored the potential of dipeptides containing derivatives of (S)-phenylalanine as antifungal agents. pensoft.net In one such study, new dipeptides, including N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, were synthesized and their antifungal activity was evaluated against a panel of common pathogenic and conditionally pathogenic fungal strains. pensoft.netresearchgate.netpensoft.net The tested fungi included various species of Aspergillus, Penicillium, Alternaria, Ulocladium, and Aureobasidium. pensoft.net

The parent amino acid, (S)-α-methyl-4-fluorophenylalanine, demonstrated significant growth inhibition against several fungal strains, particularly P. aurantiogriseum 12053, P. funiculosum 8258, Ulocladium botrytis 12027, and Aureobasidium pullulans 8269 at a concentration of 0.195 mg/ml. pensoft.net Notably, its dipeptide derivative, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, also showed significant growth inhibition against the P. aurantiogriseum 12053 strain at a concentration of 0.369 mg/ml. pensoft.net However, this dipeptide did not show any effect on the Aureobasidium pullulans 8269 strain, even at varying concentrations. pensoft.net The mechanism of antifungal action for similar fluorinated amino acid-containing peptides is believed to involve their transport into the fungal cell via peptide transport systems, followed by intracellular cleavage and subsequent disruption of essential cellular processes like protein synthesis or cell wall biosynthesis. nih.govfrontiersin.org The use of peptide carriers to deliver antimicrobial agents is a recognized strategy to overcome microbial resistance. nih.gov

Table 1: Antifungal Activity of (S)-α-methyl-4-fluorophenylalanine and its Dipeptide Derivative

CompoundFungal StrainConcentration (mg/ml)Activity
(S)-α-methyl-4-fluorophenylalanineP. aurantiogriseum 120530.195Significant growth suppression
(S)-α-methyl-4-fluorophenylalanineP. funiculosum 82580.195Significant growth suppression
(S)-α-methyl-4-fluorophenylalanineUlocladium botrytis 120270.195Significant growth suppression
(S)-α-methyl-4-fluorophenylalanineAureobasidium pullulans 82690.195Significant growth suppression
N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanineP. aurantiogriseum 120530.369Significant growth inhibition
N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanineAureobasidium pullulans 8269VariedNo effect

Data sourced from Stepanyan et al., 2024. pensoft.net

Radiopharmaceutical Development for Diagnostic and Research Probes

The development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging represents a significant advancement in oncology and neuroscience. nih.govresearchgate.net These tracers target the increased amino acid metabolism in tumor cells, offering a more specific imaging modality compared to the commonly used glucose analog, [¹⁸F]FDG, especially in brain tumor imaging where high background glucose uptake can obscure tumor visualization. nih.govfrontiersin.orgfrontiersin.org The fluorine-18 (B77423) isotope ([¹⁸F]) is particularly favored for this purpose due to its ideal half-life and decay properties, which allow for multistep synthesis and imaging. mdpi.com

Preclinical Evaluation of [¹⁸F]-Labeled Phenylalanine Analogues for PET Imaging

Aromatic amino acids like phenylalanine and its derivatives have been extensively studied as PET tracers. mdpi.com Preclinical evaluations of various [¹⁸F]-labeled phenylalanine analogues have demonstrated their potential for tumor-specific imaging. nih.gov These studies typically involve biodistribution analysis in animal models bearing tumor xenografts to assess tumor uptake, clearance from blood and other organs, and specificity for tumor-specific transporters like the L-type amino acid transporter 1 (LAT1). nih.govnih.gov

For instance, a study on [¹⁸F]-labeled α-methyl-phenylalanine derivatives, including L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP), showed high tumor accumulation in human colorectal cancer cell line xenografts. nih.govthno.org This analogue exhibited significantly higher tumor uptake compared to its D-isomers and the clinically relevant tracer, L-3-[¹⁸F]-α-methyl-tyrosine ([¹⁸F]-FAMT). nih.gov Furthermore, L-2-[¹⁸F]FAMP demonstrated favorable pharmacokinetics with faster blood clearance and lower renal accumulation. nih.gov PET imaging with L-2-[¹⁸F]FAMP clearly visualized the tumor as early as 1 hour post-injection, with high tumor accumulation retained for up to 3 hours. nih.govthno.org The specificity of L-2-[¹⁸F]FAMP for LAT1 was also validated through cellular uptake studies. nih.gov

The development of such tracers often involves sophisticated radiolabeling strategies, including nucleophilic aromatic substitution and copper-mediated radiofluorination, to efficiently incorporate the [¹⁸F] isotope into the amino acid structure. mdpi.comnih.gov The ultimate goal is to develop tracers with high tumor-to-background ratios, enabling clear visualization of tumors and their metastases. frontiersin.orgfrontiersin.org

Table 2: Preclinical Performance of a Novel [¹⁸F]-Labeled α-Methyl-Phenylalanine Derivative

TracerKey FindingSignificance
L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP)Significantly higher tumor accumulation than D-isomers and [¹⁸F]-FAMT. nih.govPotential for improved tumor detection and characterization.
L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP)Faster blood clearance and lower renal accumulation. nih.govFavorable pharmacokinetic profile for clearer imaging.
L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP)Clear tumor visualization at 1 hour post-injection, retained for 3 hours. nih.govthno.orgRapid and sustained tumor imaging capability.
L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP)Validated specificity for L-type amino acid transporter 1 (LAT1). nih.govTargeted imaging of a tumor-specific transporter.

Advancing Drug Efficacy and Selectivity through Strategic Fluorination

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance various properties, including potency, metabolic stability, and selectivity. mdpi.comnih.govnih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these beneficial effects. nih.govnumberanalytics.com

Strategic fluorination can significantly impact a drug's efficacy by improving its binding affinity to the target protein. nih.gov The highly polarized C-F bond can engage in favorable electrostatic interactions within the binding pocket of a receptor or enzyme. acs.org Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding. acs.org This can lead to a more potent drug candidate. lehigh.edu

Fluorination is also a powerful tool for enhancing drug selectivity. By altering the electronic properties and shape of a molecule, fluorine can help it to differentiate between closely related biological targets, such as different enzyme isoforms. mdpi.comnih.gov This increased selectivity can lead to a reduction in off-target effects and an improved safety profile. researchgate.net Moreover, the replacement of a metabolically labile hydrogen atom with a fluorine atom can block or slow down metabolic pathways, thereby increasing the drug's half-life and bioavailability. numberanalytics.commdpi.com This enhanced metabolic stability means that the drug remains in the body for a longer period, potentially leading to a more sustained therapeutic effect. nih.gov The judicious placement of fluorine can therefore be a key factor in transforming a promising lead compound into a successful drug. nih.govworldscientific.com

Biochemical and Biophysical Research Leveraging Boc Alpha Methyl L 4 Fluorophe

Studies on Protein-Protein Interactions and Enzyme Catalysis Mechanisms

The incorporation of fluorinated amino acids like Boc-alpha-methyl-L-4-Fluorophenylalanine into proteins provides a powerful method for studying protein-protein interactions and the mechanisms of enzyme catalysis. beilstein-journals.org The unique properties of fluorine, such as its high electronegativity and small size, can modulate the biophysical and chemical characteristics of proteins, including their stability, folding, and interactions with other molecules. nih.gov

Photocrosslinkers, often incorporating unnatural amino acids, are utilized to investigate protein interactions. researchgate.net The ability to introduce these specialized amino acids site-specifically allows for the precise mapping of interaction interfaces. Furthermore, techniques like Alpha Technology, a bead-based proximity assay, are well-suited for measuring a wide variety of molecular interactions, including those involving proteins, peptides, and small molecules. revvity.com

The introduction of non-canonical amino acids (ncAAs) into the active sites of enzymes allows for detailed investigations into their catalytic mechanisms. acs.org By subtly altering the properties of key residues, researchers can gain insights into enzyme-substrate interactions and the chemical transformations that occur during catalysis. itmedicalteam.pl For instance, replacing a catalytic residue with an ncAA can modulate the enzyme's pH-rate profile, providing information about the pKa of that residue. acs.org

The study of enzyme-substrate interactions is crucial for understanding catalysis and for designing effective enzyme inhibitors. itmedicalteam.pl Techniques such as X-ray crystallography and cryo-electron microscopy provide high-resolution structural data of the active site, revealing the precise arrangement of amino acid residues and any bound metal ions that are critical for the catalytic process. itmedicalteam.pl

The substrate specificity of an enzyme is determined by the shape and chemical nature of its active site. libretexts.org By engineering the active site through the incorporation of ncAAs, it is possible to alter this specificity. For example, introducing a hydrophobic ncAA into the S1 pocket of an enzyme like chymotrypsin (B1334515) can enhance its preference for substrates with bulky, hydrophobic side chains. libretexts.org

Recent research has demonstrated the ability to reprogram the substrate specificity of enzymes by incorporating ncAAs. In one study, the introduction of 4-acetylphenylalanine (4-AcPhe) into the active site of a P450 enzyme enabled it to act on substrates that it would not normally recognize. acs.org This was achieved because the acetyl group of the ncAA mimicked the binding interactions usually provided by a sugar moiety on the natural substrate. acs.org This approach of altering substrate specificities has significant implications for biosynthetic engineering and the creation of novel biocatalysts. acs.org

Studies have shown that the global substitution of aromatic amino acids with their fluorinated counterparts can increase the shelf life and catabolic stability of therapeutic proteins and peptide-based vaccines. beilstein-journals.org For example, the replacement of phenylalanine with 4-fluorophenylalanine in enzymes like lipase (B570770) B from Candida antarctica and phosphotriesterase has resulted in enhanced stability. acs.orgnih.gov The position and number of fluorine atoms within the amino acid chain can have a significant impact on the resulting protein's structure and stability. beilstein-journals.org

The use of Boc-protected amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, is common in peptide synthesis to ensure the stability of the growing peptide chain. smolecule.com The D-configuration and the alpha-methyl group can further influence the conformation and stability of the resulting peptide. smolecule.com

Table 1: Impact of Fluorinated Amino Acid Incorporation on Protein Stability

Protein/EnzymeFluorinated Amino AcidObserved Effect
Therapeutic proteins and peptide-based vaccinesFluorinated aromatic amino acidsIncreased catabolic stability and shelf life. beilstein-journals.org
Lipase B from Candida antarctica4-fluorophenylalanineEnhanced stability. acs.orgnih.gov
Phosphotriesterase (PTE)4-fluorophenylalanineEnhanced protein foldability and thermostability. nih.gov

Probing Active Site Environments and Substrate Specificity in Engineered Enzymes

Genetic Code Expansion and Site-Specific Incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine Analogues into Recombinant Proteins

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govacs.org This is achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA, which function independently of the host cell's natural translational machinery. nih.gov This methodology allows for the introduction of novel chemical functionalities into proteins, thereby expanding their capabilities. annualreviews.org

The site-specific incorporation of ncAAs has been used for a variety of applications, including bioconjugation, biocontainment, and the introduction of photo-crosslinkers and fluorescent probes. nih.gov This technique has been successfully implemented in various organisms, including E. coli, yeast, mammalian cells, and even Mycobacterium tuberculosis. annualreviews.org

The core of genetic code expansion lies in the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. kjom.org These pairs must be engineered to be "orthogonal" to the host's translational machinery, meaning the engineered synthetase preferentially aminoacylates its cognate tRNA with the desired non-canonical amino acid (ncAA) and does not cross-react with endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. kjom.org

The first successful implementation of GCE in E. coli utilized a tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (MjTyrRS) and its corresponding tRNA. acs.orgnih.gov Since then, various other orthogonal pairs have been developed, including those derived from the pyrrolysyl-tRNA synthetase (PylRS) system. acs.orgnih.gov The PylRS system is particularly notable for its remarkable substrate promiscuity, with some mutants capable of incorporating nearly 40 different phenylalanine derivatives. acs.org

Optimization of these orthogonal pairs is often necessary to improve the efficiency and fidelity of ncAA incorporation. This can involve mutating the aaRS to enhance its affinity and specificity for the desired ncAA, as well as modifying the tRNA to improve its recognition by the host's translational machinery. nih.gov For example, introducing mutations into the acceptor and T-stems of tRNAPyl can improve its recognition by the E. coli translation system, leading to higher protein yields. nih.gov

Table 2: Examples of Orthogonal Systems for ncAA Incorporation

OrganismOrthogonal SystemNon-Canonical Amino Acid
E. coliMjTyrRS/tRNATyrO-methyl-L-tyrosine acs.orgnih.gov
E. coli and mammalian cellsPylRS(N346A/C348A)/tRNAPylVarious ortho-substituted phenylalanine derivatives acs.org
E. coliScTyrRS/fMamtRNACUAp-azidophenylalanine kjom.org

The site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy for the rational engineering of enzymes with improved activity and stability for biocatalysis. nih.gov By introducing ncAAs with unique chemical properties, it is possible to overcome the limitations of the 20 canonical amino acids and create biocatalysts with enhanced functionalities. nih.gov

One approach is to introduce ncAAs that enhance the thermal and chemical stability of enzymes. For example, the global substitution of aromatic residues with fluorinated analogs has been shown to increase the stability of enzymes like lipase B from Candida antarctica. nih.gov Similarly, the incorporation of meta-fluorotyrosine has been demonstrated to enhance the thermostability and organic solvent tolerance of ω-transaminase. nih.gov

Beyond stability, the incorporation of ncAAs can also be used to directly engineer the catalytic activity of an enzyme. The introduction of ncAAs into the active site can modulate substrate binding and catalysis. For instance, replacing a key tyrosine residue in ribonucleotide reductase with a fluorinated analog significantly impacted the enzyme's activity, highlighting the sensitivity of catalysis to subtle changes in the active site environment. acs.org

Furthermore, ncAAs can be used to introduce novel catalytic functionalities into proteins. By incorporating an ncAA with a unique reactive group, it is possible to create enzymes with new-to-nature activities. This approach has been used to generate biocatalysts for reactions such as ring-closing metathesis by incorporating a ruthenium complex into a protein scaffold. acs.org

The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for reprogramming biosynthetic pathways by altering the substrate specificities of key enzymes. acs.org This approach allows for the production of novel analogues of natural products and facilitates combinatorial biosynthesis.

A notable example of this strategy is the modification of PikC, a P450 enzyme involved in the biosynthesis of macrolide antibiotics. acs.org The natural substrates of PikC require a specific amino-sugar moiety. However, by incorporating the ncAA 4-acetylphenylalanine (4-AcPhe) at a specific position in the enzyme's active site, researchers were able to bypass this requirement. acs.org The acetyl group of the incorporated ncAA was found to provide the necessary hydrogen-bonding and hydrophobic interactions that are normally supplied by the sugar moiety of the native substrate. acs.org

This engineered PikC mutant was able to hydroxylate aglycone substrates that are not processed by the wild-type enzyme, demonstrating a clear alteration of substrate specificity. acs.org Interestingly, the introduction of 4-AcPhe also led to improvements in the activity and site-selectivity of the enzyme towards its native substrate. acs.org This ability to reprogram enzyme function by altering substrate recognition through the site-specific incorporation of ncAAs opens up new avenues for the structural diversification of bioactive molecules. acs.org

Rational Engineering of Enzyme Activity and Stability for Biocatalysis

Conformational Studies of Macromolecular Complexes Using Fluorinated Amino Acid Probes

The incorporation of fluorinated amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, into proteins provides a powerful and minimally disruptive toolkit for investigating the structure and dynamics of complex biological macromolecules. The unique properties of the fluorine atom, particularly its high sensitivity as an NMR probe, allow for detailed analysis of protein conformational states and their transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Genetically Incorporated Spin-Labeled Analogues

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful technique for measuring distances in proteins and tracking their dynamics. taylorfrancis.comwikipedia.org Traditional SDSL relies on attaching a nitroxide spin label to a cysteine residue. nih.gov However, an emerging and more versatile strategy involves the genetic incorporation of a non-canonical amino acid (ncAA) that either is intrinsically paramagnetic or can be chemically modified to attach a spin label. nih.govtaylorfrancis.com This approach allows for the placement of a spin label at virtually any site in a protein, avoiding the limitations of cysteine chemistry. nih.gov

While direct genetic encoding of a spin-labeled version of Boc-alpha-methyl-L-4-Fluorophenylalanine is not a standard technique, the methodology exists to incorporate unnatural amino acids that can serve as platforms for spin labels. For example, p-acetyl-L-phenylalanine can be genetically encoded and subsequently reacted with a hydroxylamine-containing spin label to generate a paramagnetic side chain. nih.gov This provides a template for how a fluorinated analogue could be similarly functionalized.

A more direct approach combines the strengths of both fluorine labeling and EPR by using them as complementary probes. researchgate.netnih.gov In one experimental design, a protein can be engineered to contain both a 19F-labeled amino acid (like 4-fluorophenylalanine) and a paramagnetic center, such as a Gd(III) ion chelated by a genetically encoded tag. bohrium.com The interaction between the electron spin of the Gd(III) and the nuclear spin of the 19F can be measured using techniques like Electron-Nuclear Double Resonance (ENDOR) or by observing Paramagnetic Relaxation Enhancement (PRE) in the 19F NMR spectrum. bohrium.com These measurements provide precise distance information between the two probes, allowing for the characterization of protein structure and conformational states, even within the complex environment of a cell. bohrium.comresearchgate.net

Table 2: Complementary Information from 19F NMR and EPR

Technique Information Gained Typical Probe Application Example
19F NMR Local environment, conformational exchange, ligand binding Fluorinated amino acid (e.g., 4-fluorophenylalanine) Detecting subtle changes in protein structure upon substrate binding. researchgate.net
EPR (DEER) Long-range distance distributions (1.5-8 nm) between two probes Two nitroxide or Gd(III) spin labels Mapping global conformational changes, such as domain movements. taylorfrancis.comnih.gov
19F PRE/ENDOR Short-to-medium range distances (< 2 nm) between probes 19F-labeled amino acid and a paramagnetic spin label (e.g., Gd(III)) High-resolution mapping of the proximity between specific residues. bohrium.com

Note: This table is based on principles described in the cited literature.

Site-Directed Fluorimetry for Probing Conformational Changes in Ion Channels

Site-directed fluorimetry is a powerful biophysical method used to monitor real-time conformational changes in proteins, particularly ion channels. The strategy involves introducing a fluorescent probe at a specific site and observing changes in its fluorescence signal as the protein transitions between different functional states. While traditional fluorophores can be bulky, the use of intrinsically fluorescent amino acids or the incorporation of probes like fluorinated tryptophan offers a more subtle approach.

In the context of this article, a related and highly effective technique is the use of fluorinated phenylalanine analogues in electrophysiological studies, which can be considered a form of "functional fluorimetry." By systematically replacing native phenylalanine or tyrosine residues with fluorinated versions, researchers can probe the electrostatic environment within critical regions of an ion channel, such as the binding pocket or the gating machinery. unizar.esnih.gov The stepwise introduction of fluorine atoms onto the phenyl ring systematically alters the side chain's electrostatic potential without significantly changing its size. wikipedia.org This allows for a detailed dissection of cation-π interactions, which are crucial for ligand recognition and channel gating. unizar.espnas.org

For example, this method has been used to investigate the binding of neurotransmitters to the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov By incorporating a series of fluorinated tryptophan analogs at a key binding site residue and measuring the receptor's response to acetylcholine, researchers demonstrated a clear correlation between the calculated cation-π binding energy and the agonist's potency. nih.gov This provided direct evidence for the role of this electrostatic interaction in agonist recognition. Similar approaches using fluorinated phenylalanine have been applied to study the gating mechanisms of voltage-gated potassium (Kv) channels, revealing how subtle changes in electrostatic forces can stabilize or destabilize the open state of the channel. taylorfrancis.com

Modulation of Key Residue Properties in Enzymes: pKa and Reduction Potential Tuning

The incorporation of fluorinated amino acids into enzymes offers a precise chemical tool to modulate the physicochemical properties of key active site residues. d-nb.info The strong electron-withdrawing nature of fluorine atoms can significantly alter the electronic distribution of the amino acid side chain, which in turn influences properties like the acidity (pKa) of nearby functional groups and the reduction potential of redox-active cofactors or residues. d-nb.infobiorxiv.org

For instance, replacing a histidine residue in an enzyme's active site with 4-fluorohistidine can lower the pKa of the imidazole (B134444) side chain. d-nb.info This modification can have profound effects on the enzyme's catalytic mechanism, particularly if the histidine acts as a general acid or base. By systematically studying the activity of such fluorinated enzyme variants, researchers can gain detailed insights into the role of proton transfer steps in catalysis. A study on RNase A, where the catalytic histidines were replaced with 4-fluorohistidine, provided a clear example of how this pKa modulation can be used to dissect the enzyme's mechanism. d-nb.info

Similarly, the introduction of a fluorinated aromatic amino acid, such as 4-fluorophenylalanine or 4-fluorotyrosine, near a redox-active center can tune its reduction potential. The electron-withdrawing fluorine atoms can stabilize the reduced state of a cofactor or a redox-active residue, thereby shifting its reduction potential. This principle has been applied to study and engineer oxidoreductase enzymes, providing a means to fine-tune their reactivity for specific applications in biocatalysis. d-nb.info

Investigation of Fluorinated Amino Acid Effects on Ribosomal Translation Fidelity and Efficiency

The site-specific incorporation of non-canonical amino acids (ncAAs), including fluorinated variants like Boc-alpha-methyl-L-4-Fluorophenylalanine, into proteins is made possible by hijacking the cell's ribosomal translation machinery. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a nonsense (e.g., UAG) or frameshift codon. The efficiency and fidelity of this process are critical for producing sufficient quantities of correctly modified protein for biochemical and biophysical studies.

The fidelity of translation refers to the accuracy with which the ribosome incorporates the intended ncAA in response to the designated codon. The substrate tolerance of the ribosomal machinery is generally broad for artificial amino acids, as there has been no evolutionary pressure to develop editing mechanisms against them. researchgate.net However, some native aaRSs possess editing or proofreading functions that can inadvertently act on structurally similar ncAAs, leading to their hydrolysis and preventing incorporation. researchgate.net For example, the editing domain of isoleucyl-tRNA synthetase (IleRS) was found to hydrolyze trifluoroethylglycine-tRNAIle, thereby preventing its incorporation into proteins. researchgate.net Overcoming such cross-reactivity is a key challenge in the field and often requires engineering the aaRS to enhance its specificity for the desired ncAA.

The efficiency of incorporation determines the final yield of the modified protein. This can be influenced by several factors, including the expression level and activity of the orthogonal synthetase/tRNA pair, the concentration of the ncAA in the growth media, and competition from the cell's own translation termination factors that also recognize the stop codon. nih.gov Researchers have developed various strategies to improve yields, such as using engineered ribosomes or cell-free protein synthesis systems, which offer greater control over the components of the translation machinery. nih.gov Studies have shown that a wide range of fluorinated phenylalanine analogues can be incorporated into proteins in both E. coli and mammalian cells with high efficiency and fidelity, enabling their use in complex biological investigations. wikipedia.org

Exploration in Ion Channel Biophysics: Understanding Gating Mechanisms through Fluorinated Phenylalanine Mutagenesis

Fluorinated phenylalanine mutagenesis has become an indispensable tool in ion channel biophysics for dissecting the subtle molecular forces that govern channel gating—the transition between closed, open, and inactivated states. taylorfrancis.compnas.org By replacing native aromatic residues (phenylalanine, tyrosine, or tryptophan) with a series of analogues containing one or more fluorine atoms, researchers can systematically tune the electrostatic and hydrophobic properties of the side chain at a specific position. wikipedia.orgbohrium.com This "atomic-level" mutagenesis provides insights that are inaccessible through conventional mutagenesis, which is limited to the 20 canonical amino acids. bohrium.com

This approach has been particularly powerful in studying cation-π interactions, where the electron-rich face of an aromatic ring interacts favorably with a cation. Such interactions are common in the binding sites of ligand-gated ion channels and within the voltage-sensing domains of voltage-gated channels. Progressive fluorination of the aromatic ring withdraws electron density, weakening the cation-π interaction in a graded manner. unizar.espnas.org By correlating the extent of fluorination with changes in channel function (measured via electrophysiology), a direct link between the strength of the interaction and a specific aspect of gating can be established.

This strategy has been elegantly applied to the Shaker Kv channel, where replacing a key phenylalanine residue (Phe481) with fluorinated derivatives revealed a novel mechanism of open-state destabilization. taylorfrancis.com The data suggested that a repulsive interaction between the partial negative charge on the face of the native phenylalanine and a nearby acidic residue inherently destabilizes the open state. Stepwise fluorination disperses this negative charge, alleviates the repulsion, and consequently stabilizes the open channel. taylorfrancis.com In other studies on ligand-gated channels, this method has been used to quantify the contribution of individual aromatic residues to agonist binding affinity and the efficacy of channel activation. bohrium.comnih.gov These experiments provide a detailed picture of the molecular rearrangements and energetic contributions that drive the conformational changes underlying ion channel function.

Table 3: Chemical Compounds Mentioned

Compound Name
Boc-alpha-methyl-L-4-Fluorophenylalanine
3-fluorophenylalanine
4-fluorophenylalanine
5-fluorotryptophan
6-fluorotryptophan
3-fluorotyrosine
p-acetyl-L-phenylalanine
4-fluorohistidine
Trifluoroethylglycine
Acetylcholine
Phenylalanine
Tyrosine
Tryptophan
Histidine
Isoleucine
Glutamic Acid
Serine
Cysteine
Lysine
Alanine
Nε-(tert-butoxycarbonyl)-l-lysine (BocK)
O-methyl-l-tyrosine

Research on Membrane-Protein Interactions Influenced by Fluorinated Aromatic Amino Acids

The study of interactions between proteins and biological membranes is fundamental to understanding a vast array of cellular processes. Fluorinated aromatic amino acids, including derivatives of 4-fluorophenylalanine, have emerged as powerful tools in biophysical and biochemical research to probe these complex interactions. nih.govnih.govfu-berlin.de The strategic substitution of hydrogen with fluorine on the aromatic ring of amino acids like phenylalanine or tyrosine allows researchers to systematically alter the residue's physicochemical properties and observe the resulting effects on protein behavior at the membrane interface. nih.govbeilstein-journals.org

Research in this area leverages the unique effects of fluorination. Firstly, the introduction of fluorine atoms increases the hydrophobicity of the amino acid side chain, which can enhance its tendency to insert into the nonpolar lipid core of the membrane. nih.govnih.gov Secondly, fluorine is highly electronegative, and its presence withdraws electron density from the aromatic ring, thereby weakening its ability to participate in cation-π interactions. nih.govnih.govbeilstein-journals.org Cation-π interactions are noncovalent bonds between the electron-rich π system of an aromatic ring and a nearby cation, such as the choline (B1196258) group of phosphatidylcholine in a cell membrane. nih.gov

This dual effect allows scientists to experimentally distinguish between two critical modes of protein-membrane association: hydrophobic insertion into the lipid bilayer and electrostatic cation-π binding at the membrane surface. nih.gov For instance, if substituting a native aromatic amino acid with a fluorinated analog enhances membrane binding, it suggests the interaction is primarily driven by hydrophobic insertion. Conversely, if the fluorinated substitution weakens the binding, it points to the importance of a cation-π interaction. nih.gov

A notable application of this methodology involved studies on phospholipase C (PLC), a peripheral membrane protein. nih.gov By incorporating pentafluorophenylalanine or difluorotyrosine into PLC variants, researchers were able to definitively identify which aromatic residues were involved in cation-π interactions with phosphatidylcholine on the membrane surface, versus those that simply inserted into the lipid environment. nih.govnih.gov This approach provides a level of detail that is often difficult to achieve with conventional mutagenesis. biorxiv.org

Further illustrating the power of this technique, studies on the GABAA receptor have used fluorinated phenylalanine analogs to probe the agonist binding site. nih.gov The GABAA receptor is a ligand-gated ion channel whose binding pockets contain several aromatic residues. nih.gov To investigate the interaction between the neurotransmitter GABA and tyrosine at position β2Tyr97, researchers replaced the native tyrosine with phenylalanine and a series of its fluorinated analogs. nih.gov The results showed a systematic increase in the half-maximal effective concentration (EC50) of GABA with each additional fluorine atom, providing clear evidence of a cation-π interaction between the positively charged amine of GABA and the aromatic ring of the residue at this position. nih.gov

The detailed findings from this research on the GABAA receptor are summarized in the table below.

CompoundGABA EC₅₀ (µM)Fold Change from Phe
β2Y97F (Phenylalanine) 6.81
β2Y97(4-F-Phe) 20~3x
β2Y97(3,5-F₂-Phe) 420~62x
β2Y97(3,4,5-F₃-Phe) 9900~1456x
Data sourced from studies on unnatural amino acid mutagenesis of the GABAA receptor. nih.gov The table shows the effect on the half-maximal effective concentration (EC₅₀) of GABA when the native tyrosine at position β2Tyr97 is replaced with phenylalanine (Phe) and its progressively fluorinated analogs.

These types of biophysical studies, leveraging the unique properties of fluorinated aromatic amino acids, provide crucial, molecular-level insights into the forces governing how proteins dock, bind, and function within the complex environment of the cell membrane. utdallas.edu

Advanced Spectroscopic and Structural Elucidation Studies of Boc Alpha Methyl L 4 Fluorophe and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a primary technique for studying fluorinated biomolecules, providing insights into their structure, dynamics, folding, and interactions at an atomic level. researchgate.net The ¹⁹F nucleus is a particularly sensitive probe due to its 100% natural abundance and large chemical shift dispersion, which makes it highly responsive to its local electronic environment. researchgate.netmdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of synthesized compounds like Boc-alpha-methyl-L-4-Fluorophenylalanine and its subsequent peptide conjugates. These techniques confirm the successful incorporation of the Boc protecting group and the alpha-methyl group, and verify the integrity of the amino acid's carbon skeleton.

Interactive Data Table: Representative NMR Data for Analogous Boc-Protected Amino Acids

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Boc (t-butyl)~1.4~28 (CH₃), ~80 (quaternary C)
α-CH₃~1.5 - 1.7~20-25
β-CH₂~2.8 - 3.2~35-40
Aromatic CH~7.0 - 7.3~115-135
C-FNot applicable~160-165 (JC-F coupling)
C=O (Boc)Not applicable~155
C=O (acid)Not applicable~175

¹⁹F NMR is exceptionally sensitive to the local environment, making it a powerful probe for conformational changes, protein folding, and ligand binding. mdpi.combenthamscience.com The chemical shift of a ¹⁹F nucleus incorporated into a protein is highly sensitive to changes in its surroundings. researchgate.net This sensitivity allows researchers to monitor protein-ligand interactions and conformational dynamics. mdpi.com

Several advanced ¹⁹F NMR techniques are employed:

1D ¹⁹F NMR: Simple one-dimensional spectra can be used to monitor binding events. Changes in the ¹⁹F chemical shift upon the addition of a ligand can be used to determine binding affinities (Kd). beilstein-journals.org

n-FABS (n-Fluorine Atoms for Biochemical Screening): This is a functional assay that uses trifluoromethyl-tagged substrates to monitor enzymatic activity. The distinct ¹⁹F signals of the substrate and product allow for the screening of enzyme inhibitors. mdpi.com

Amber Codon Suppression: This technique enables the site-specific incorporation of a non-canonical amino acid containing a ¹⁹F nucleus into a protein. researchgate.net This is a powerful tool for studying protein conformation due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. researchgate.net

The incorporation of fluorinated amino acids can be achieved through chemical synthesis for peptides or through biosynthetic methods for proteins, where a fluorinated analog is supplied during protein expression. mdpi.comresearchgate.net

Through-space scalar ¹⁹F-¹⁹F couplings (TSJFF) provide a direct measure of the proximity between two fluorine atoms in a protein structure. nih.gov These couplings are observed in NMR spectra when non-bonding orbitals of the fluorine atoms overlap, which can occur even when the atoms are separated by more than the sum of their van der Waals radii. nih.gov

Key research findings include:

¹⁹F-¹⁹F TOCSY (Total Correlation Spectroscopy) experiments are sensitive enough to detect TSJFF couplings between 2.5 and 5 Hz. nih.gov

These couplings can be observed between fluorinated amino acids, such as 4-trifluoromethyl-phenylalanine, located in the hydrophobic core or on the surface of a protein. nih.gov

The detection of TSJFF couplings offers a straightforward method for probing the spatial proximity of selected sites within a protein without the need for assigning ¹H NMR resonances. nih.gov

Heteronuclear ¹H-¹⁹F or homonuclear ¹⁹F-¹⁹F NOEs (Nuclear Overhauser Effects) can also provide distance information between these nuclei. mdpi.com

Advanced <sup>19</sup>F NMR Techniques for Probing Local Environments and Dynamics in Biomolecules

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Fingerprinting in Research Contexts

Infrared (IR) and Raman spectroscopy are valuable techniques for analyzing the vibrational modes of molecules, providing a "structural fingerprint" that is unique to the compound's composition and conformation. These methods have been used to characterize similar molecules, such as L-phenylalanine L-phenylalaninium perchlorate (B79767) and 1-Benzyl-4-(N-Boc-amino)piperidine. science.govresearchgate.net

For Boc-alpha-methyl-L-4-Fluorophe, one would expect to observe characteristic vibrational bands corresponding to:

N-H stretching of the Boc-protected amine.

C=O stretching of the carbamate (B1207046) and carboxylic acid groups.

C-F stretching of the fluorophenyl ring.

Aromatic C-H and C=C stretching and bending modes.

Aliphatic C-H stretching of the methyl and Boc groups.

While specific IR and Raman data for this compound is not present in the search results, studies on analogous compounds like 4-iodo-L-phenylalanine and its N-Boc derivative have utilized IR spectroscopy to confirm the presence of key functional groups. researchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific normal modes of the molecule. science.govresearchgate.net

Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound

This table presents expected frequency ranges for key functional groups based on general spectroscopic principles and data from analogous molecules.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Weak
N-H Stretch (Amide)3400-3200Weak
C-H Stretch (Aromatic)3100-3000Strong
C-H Stretch (Aliphatic)3000-2850Strong
C=O Stretch (Carboxylic Acid)1725-1700Medium
C=O Stretch (Boc Carbamate)1700-1670Medium
C=C Stretch (Aromatic)1600, 1475Strong
C-F Stretch (Aromatic)1250-1100Medium

X-ray Crystallography of Peptides and Proteins Incorporating this compound Analogues

Studies have successfully solved the X-ray crystal structures of proteins containing fluorinated amino acids. nih.gov For example, the structures of proteins with cores packed with fluorinated side chains have been determined, revealing that the larger fluorinated residues are accommodated with minimal structural changes. nih.gov This is because they often closely match the shape of the hydrocarbon side chains they replace. nih.gov

Key findings from crystallographic studies of fluorinated proteins include:

The incorporation of a large number of fluorine atoms can be achieved with only minimal perturbation of the protein's backbone structure. nih.gov

Structure determination of proteins labeled with singly fluorinated phenylalanine or tryptophan shows no significant displacement of the aromatic side chains compared to the wild-type protein. uni-konstanz.de

The increased stability often observed in fluorinated proteins is thought to be due to the increased buried hydrophobic surface area that accompanies fluorination. nih.govspringernature.com

These structural insights are crucial for understanding the effects of fluorination on protein stability and function and for the rational design of novel proteins with enhanced properties. nih.gov

Understanding Fluorine's Influence on Crystal Packing and Protein Folds

In the context of protein structure, the substitution of hydrogen with fluorine can have profound effects on stability and folding. Fluorinated amino acids are considered "hyper-hydrophobic" and can enhance the thermal and chemical stability of proteins. pnas.org This stabilization is often attributed to the increased hydrophobic surface area that accompanies fluorination, rather than specific "fluorous" interactions between fluorinated side chains. pnas.org Studies on fluorinated coiled-coil proteins have shown that these modified proteins maintain their helical structure, with fluorination leading to increased stability. pnas.org

The influence of fluorine extends to promoting protein crystallization. Fluorinated surfaces can reduce the free energy barrier for the formation of a stable crystal nucleus. plos.org For instance, synthetic saponites with fluorine substitution have been shown to enhance the nucleation of a variety of protein crystals. plos.org

Circular Dichroism (CD) Spectroscopy for Conformational Insight in Solution-Phase Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of peptides and proteins in solution. bioanalysis.inunits.it It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the conformation of chiral molecules like amino acids and their assemblies. cancer.gov For peptides containing this compound, CD spectroscopy provides valuable insights into how this non-canonical amino acid influences their solution-phase conformation.

The far-UV region of the CD spectrum (typically 190-250 nm) is particularly informative for assessing secondary structure elements such as α-helices, β-sheets, and random coils. bioanalysis.in The peptide bonds are the primary chromophores in this region. units.it For instance, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm. bioanalysis.in In contrast, β-sheets exhibit a negative band around 216 nm and a positive band near 195 nm. bioanalysis.in

Studies incorporating fluorinated amino acids into peptides have utilized CD spectroscopy to monitor conformational changes. For example, the incorporation of L-p-fluorophenylalanine into S-peptide analogs resulted in a negative CD maximum at 215 nm. nih.gov The introduction of fluorinated amino acids can modulate the helical propensity of peptides. Research has shown that highly fluorinated amino acids can have a lower helix propensity compared to their hydrocarbon counterparts. acs.org However, in some contexts, such as in coiled-coil peptides, fluorinated amino acids can significantly increase the stability of the α-helical folding motif. nih.gov

The near-UV CD spectrum (250-350 nm) provides information on the tertiary structure by probing the environment of aromatic amino acids and disulfide bonds. bioanalysis.in The signal from the 4-fluorophenyl group in this compound would contribute to this region. Changes in the near-UV CD spectrum upon incorporation of this amino acid can indicate alterations in the local environment and tertiary contacts within a peptide or protein.

Exploration of α Methylated Fluorinated Phenylalanine Derivatives and Analogues in Contemporary Research

Structure-Activity Relationship Studies of Positional Isomers of Fluorophenylalanines (ortho, meta, para)

The position of the fluorine atom on the phenyl ring of phenylalanine—ortho, meta, or para—has a marked impact on the biological activity of peptides and small molecules incorporating these non-natural amino acids. This positional isomerism directly influences the electronic properties and steric profile of the amino acid side chain, which in turn dictates its interaction with biological targets.

Research has shown that the inhibitory activity of compounds can be sensitive to the fluorine substituent's location. For instance, in studies of N-benzoyl derivatives of fluorophenylalanine, the meta-fluoro derivatives generally exhibited better inhibitory activity than their ortho-fluoro counterparts. researchgate.net This suggests that the placement of the electron-withdrawing fluorine atom at the meta position may create a more favorable electrostatic or steric environment for binding to the target enzyme. researchgate.net

Similarly, in the context of phosphonic acid analogs of phenylalanine designed as aminopeptidase (B13392206) N inhibitors, substitution at the meta and para positions was found to be beneficial for inhibitory activity, while ortho substitution was unfavorable. mdpi.com This trend holds true even when fluorine is replaced by larger substituents like chlorine or a trifluoromethyl group, highlighting the importance of the substitution pattern on the aromatic ring for molecular recognition. mdpi.com

Computational studies, such as semi-empirical molecular orbital calculations, have revealed that a fluorine atom decreases the electron density of the hydrogens at the ortho, meta, and para positions, with the effect being strongest in that order. oup.com This increased acidity can reinforce crucial intermolecular interactions, such as the edge-to-face CH/π interaction, thereby enhancing biological activity. oup.com The strategic placement of fluorine can thus be used to probe and strengthen these non-covalent bonds within a protein's binding site. oup.com

The following table summarizes the general trends observed in structure-activity relationship (SAR) studies of fluorophenylalanine positional isomers:

Isomer PositionGeneral Effect on ActivityRationale
Ortho Often UnfavorablePotential for steric hindrance and unfavorable electronic interactions.
Meta Generally FavorableCan lead to enhanced binding affinities and improved inhibitory activity. researchgate.net
Para Often FavorableCan enhance binding through favorable interactions with the target protein. rsc.org

Design and Application of α-Fluoroalkyl-α-Amino Acids as a Unique Compound Class

α-Fluoroalkyl-α-amino acids represent a distinct and valuable class of unnatural amino acids in medicinal chemistry. mdpi.com The incorporation of a fluoroalkyl group at the α-carbon introduces significant conformational constraints and can dramatically alter the hydrophobicity and metabolic stability of the parent molecule. mdpi.comresearchgate.net These properties make them attractive building blocks for the design of novel therapeutic agents, including enzyme inhibitors and peptidomimetics. mdpi.comresearchgate.net

The synthesis of α-fluoroalkyl-α-amino acids, particularly in their enantiopure forms, presents a considerable synthetic challenge due to the strong electron-withdrawing nature of the fluorine atoms, which deactivates the amino group. researchgate.netpsu.edu Despite these difficulties, various synthetic strategies have been developed, including asymmetric catalysis and the use of chiral auxiliaries. mdpi.compsu.edu

The applications of this compound class are diverse and expanding. They are utilized in:

Enzyme Inhibition: The unique steric and electronic properties of α-fluoroalkyl-α-amino acids can lead to potent and selective enzyme inhibitors. mdpi.comresearchgate.net

Medicinal Chemistry: These amino acids are incorporated into drug candidates to improve their pharmacokinetic profiles, such as increased metabolic stability and enhanced cell permeability. mdpi.comresearchgate.net

Peptide Stability: The introduction of an α-fluoroalkyl group can protect the adjacent peptide bond from proteolytic degradation. mdpi.comresearchgate.net

Conformational Control: The steric bulk of the fluoroalkyl group can be used to induce specific secondary structures in peptides, such as turns and helices. mdpi.comresearchgate.net

Research on Dipeptides and Oligopeptides Containing Boc-alpha-methyl-L-4-Fluorophe

The incorporation of Boc-alpha-methyl-L-4-fluorophenylalanine into dipeptides and oligopeptides is a strategy employed to enhance their therapeutic potential. pensoft.net The Boc (tert-butyloxycarbonyl) protecting group is crucial for peptide synthesis, and the α-methyl and 4-fluoro substitutions on the phenylalanine residue confer unique properties to the resulting peptides. chemimpex.com

Recent studies have explored the synthesis and biological activity of dipeptides containing (S)-α-methyl-4-fluorophenylalanine. pensoft.net For example, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine has been synthesized and investigated for its antifungal properties. pensoft.net Research indicated that the parent amino acid, (S)-α-methyl-4-fluorophenylalanine, significantly suppressed the growth of several fungal strains. pensoft.net The corresponding dipeptide also demonstrated notable inhibitory effects against specific fungal species. pensoft.net

The α-methylation of the amino acid residue can enhance the metabolic stability of the peptide by sterically hindering the action of proteases. Furthermore, the 4-fluoro substituent can modulate the peptide's binding affinity and pharmacokinetic properties. The combination of these modifications in this compound makes it a valuable building block for creating peptides with improved drug-like characteristics. nih.gov

The following table highlights a synthesized dipeptide containing a derivative of this compound and its observed biological activity:

DipeptideTarget Fungal StrainObserved Activity
N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanineP. aurantiogriseum 12053Significant growth inhibition. pensoft.net

Integration into More Complex Molecular Architectures: Macrocycles and Peptidomimetics

Boc-alpha-methyl-L-4-fluorophenylalanine and its analogs are increasingly being integrated into more complex molecular architectures like macrocycles and peptidomimetics to develop novel therapeutics. rsc.org Macrocyclization is a powerful strategy to pre-organize a peptide's conformation for optimal binding to its target, enhance metabolic stability, and improve cell permeability. rsc.orgnih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. google.com α-Methylated and fluorinated amino acids are key components in the design of peptidomimetics because they help to constrain the peptide backbone and enhance resistance to proteolysis. psu.edu These modifications can lead to peptidomimetics with improved oral bioavailability and longer in vivo half-lives.

Study of Fluoroaromatic Linkers in Macrocyclization Strategies

Fluoroaromatic linkers play a crucial role in modern macrocyclization strategies. rsc.org These linkers, often bifunctional, are used to bridge two reactive sites within a linear peptide to form a cyclic structure. enamine.net The presence of fluorine atoms on the aromatic linker can significantly influence the efficiency of the macrocyclization reaction and the properties of the resulting macrocycle. rsc.org

The electron-withdrawing nature of fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the cyclization process. rsc.org This strategy has been employed for the side-chain to side-chain macrocyclization of unprotected peptides. rsc.org The reactivity of the fluoroaromatic linker can be tuned by the number and position of the fluorine atoms, as well as by the presence of other electron-withdrawing groups. rsc.org

Future Directions and Emerging Research Avenues for Boc Alpha Methyl L 4 Fluorophe in Academia

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Fluorinated Peptides and Proteins

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel fluorinated peptides and proteins. nih.gov These computational tools can analyze vast datasets of peptide sequences and their corresponding functions to identify patterns that would be imperceptible to human researchers. By incorporating the specific stereoelectronic properties of Boc-alpha-methyl-L-4-Fluorophenylalanine into these models, researchers can predict how this unnatural amino acid will influence peptide structure, stability, and bioactivity.

Key Research Objectives:

Predictive Modeling: Develop algorithms that can accurately predict the conformational constraints imposed by the alpha-methyl group and the impact of the fluorine atom on electrostatic interactions and hydrophobicity. researchgate.net

De Novo Design: Utilize generative models to design novel peptide sequences containing Boc-alpha-methyl-L-4-Fluorophenylalanine with desired functionalities, such as enhanced binding affinity to specific biological targets or improved proteolytic stability. nih.gov

Library Optimization: Employ machine learning to optimize the composition of peptide libraries, ensuring a diverse and targeted exploration of the chemical space afforded by fluorinated amino acids.

A significant challenge in computational peptide design is the inherent flexibility of peptides. nih.gov The incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine can help to rigidify the peptide backbone, simplifying the conformational landscape and making it more amenable to accurate computational modeling.

Advanced Biocatalytic Synthesis Routes for Enantiopure Boc-alpha-methyl-L-4-Fluorophe

While chemical synthesis methods for fluorinated amino acids are well-established, they often face challenges in achieving high stereoselectivity and can be costly. acs.org Biocatalysis offers a promising alternative, utilizing enzymes to perform highly specific and efficient chemical transformations under mild conditions. acs.orgnih.gov

Potential Biocatalytic Approaches:

Transaminases: These enzymes are capable of catalyzing the asymmetric amination of keto acids to produce chiral amines. nih.gov Directed evolution and enzyme engineering could be employed to develop transaminases that can efficiently accommodate the bulky fluorinated substrate to produce enantiopure alpha-methyl-L-4-Fluorophenylalanine.

Lipases: Lipases have been successfully used for the kinetic resolution of racemic mixtures of fluorinated β-amino acids through enantioselective hydrolysis. nih.govmdpi.comresearchgate.net This approach could be adapted for the resolution of racemic alpha-methyl-4-fluorophenylalanine derivatives.

Multi-enzyme Cascade Systems: Combining multiple enzymes in a one-pot reaction can streamline the synthesis process, improve yields, and reduce waste. A chemoenzymatic cascade has been developed for the synthesis of fluorinated L-α-amino acids from simple aldehydes. acs.org

The development of robust and scalable biocatalytic routes would make Boc-alpha-methyl-L-4-Fluorophenylalanine more accessible to the wider research community, accelerating its application in various fields.

Expanding Applications in Material Science and Bio-inspired Polymers

The incorporation of fluorinated amino acids into peptides can significantly alter their self-assembly properties, leading to the formation of novel biomaterials with unique characteristics. rsc.orgnih.gov The presence of fluorine can enhance hydrophobicity and influence intermolecular interactions, driving the formation of well-ordered structures like fibrils, hydrogels, and nanoparticles. nih.govrsc.org

Research Opportunities:

Self-Assembling Peptides: Design and synthesize peptides containing Boc-alpha-methyl-L-4-Fluorophenylalanine to create hydrogels with tunable mechanical properties for applications in tissue engineering and drug delivery. The fluorinated residue can promote fibrillation and subsequent hydrogel formation. rsc.org

Bio-inspired Polymers: Incorporate Boc-alpha-methyl-L-4-Fluorophenylalanine into polyamides and other polymers to enhance their thermal stability, mechanical strength, and hydrophobicity. chemimpex.commdpi.com Fluorinated polyamides have shown improved transparency and reduced yellowness. mdpi.com

Fluorous Materials: Utilize the "fluorous effect," where highly fluorinated molecules exhibit unique solubility properties, to create novel materials for separations and catalysis. wikipedia.orgnih.gov

The ability of fluorine to modulate the physical and chemical properties of materials offers a powerful tool for engineering bio-inspired polymers with specific and tunable functions. nih.gov

Development of Novel Spectroscopic Probes for Real-time Biological Monitoring

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for nuclear magnetic resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. researchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window for observing the behavior of fluorinated molecules in complex biological environments. acs.orgunibo.it

Applications as Spectroscopic Probes:

¹⁹F NMR Probes: Incorporate Boc-alpha-methyl-L-4-Fluorophenylalanine into peptides and proteins to serve as a sensitive probe for studying protein folding, dynamics, and interactions. researchgate.netacs.org The ¹⁹F chemical shift is highly sensitive to the local environment, providing detailed information about conformational changes. acs.org

Fluorescent Probes: While the inherent fluorescence of the fluorophenyl group is modest, it can be incorporated into Förster Resonance Energy Transfer (FRET) pairs to study molecular interactions. upenn.edursc.org The development of novel fluorescent amino acids is an active area of research. rsc.orgrsc.org

In-cell NMR: The background-free nature of ¹⁹F NMR makes it particularly well-suited for in-cell studies, allowing for the direct observation of proteins and peptides in their native cellular environment. unibo.it

The development of unnatural amino acid-based spectroscopic probes is a rapidly growing field, and Boc-alpha-methyl-L-4-Fluorophenylalanine represents a valuable addition to the toolkit for studying biological processes in real-time. upenn.edu

Multidisciplinary Research at the Interface of Organic Chemistry, Biology, and Biophysics

The full potential of Boc-alpha-methyl-L-4-Fluorophenylalanine can only be realized through a multidisciplinary approach that combines expertise from organic synthesis, chemical biology, and biophysics. acs.orgtandfonline.com

Collaborative Research Areas:

Synthesis and Methodology: Organic chemists are needed to develop new and efficient methods for the synthesis of Boc-alpha-methyl-L-4-Fluorophenylalanine and its derivatives. nih.govrsc.org

Biological Evaluation: Chemical biologists can incorporate this unnatural amino acid into peptides and proteins to study its effects on biological systems, such as enzyme inhibition and protein-protein interactions. acs.orgnih.gov

Biophysical Characterization: Biophysicists can use techniques like NMR, X-ray crystallography, and circular dichroism to elucidate the structural and dynamic consequences of incorporating this fluorinated residue into biomolecules. researchgate.netfu-berlin.de

This collaborative effort will be crucial for understanding the fundamental principles governing the behavior of fluorinated amino acids and for translating this knowledge into the development of new therapeutics, materials, and research tools.

Q & A

Q. What are the standard protocols for synthesizing Boc-α-methyl-L-4-Fluorophe, and how can researchers validate its purity?

  • Methodological Answer : Synthesis typically involves Fmoc-based solid-phase peptide synthesis (SPPS) due to the compound’s fluorinated aromatic side chain. Key steps include:
  • Deprotection of the Boc group under acidic conditions (e.g., TFA).
  • Coupling of the α-methyl-4-fluorophenylalanine residue using HBTU/HOBt activation .
  • Purification via reverse-phase HPLC (RP-HPLC) with a C18 column, using acetonitrile/water gradients .
  • Validation of purity (>95%) via LC-MS/MS (e.g., monitoring for truncated sequences or side products) and 1^1H/19^{19}F NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing Boc-α-methyl-L-4-Fluorophe?

  • Methodological Answer :
  • LC-MS/MS : Quantifies molecular weight and detects impurities. Use a Q-TOF mass spectrometer in positive ion mode for high-resolution data .
  • NMR Spectroscopy : 19^{19}F NMR is critical for verifying fluorination (δ ≈ -115 ppm for aryl-F). 1^1H NMR confirms methyl group integration and stereochemistry .
  • HPLC : Employ LiChrosorb® RP-18 columns for separation; optimize mobile phase pH to enhance retention of the hydrophobic α-methyl group .

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Methodological Answer :
  • Cross-reference with SciFinder or Reaxys for reported spectral benchmarks (e.g., 19^{19}F NMR shifts for fluorophenylalanine derivatives) .
  • Re-run analyses under standardized conditions (e.g., solvent, temperature).
  • For unresolved contradictions, perform X-ray crystallography to confirm spatial arrangement or use isotopic labeling to trace synthetic errors .

Advanced Research Questions

Q. What strategies optimize the yield of Boc-α-methyl-L-4-Fluorophe in SPPS, particularly for large-scale synthesis?

  • Methodological Answer :
  • Coupling Efficiency : Use double couplings with DIC/OxymaPure to minimize racemization of the α-methyl group .
  • Solvent System : Replace DMF with NMP to reduce swelling of resin and improve reagent diffusion.
  • Scale-Up : Implement continuous-flow reactors to maintain consistent temperature and mixing, critical for fluorinated amino acids prone to aggregation .

Q. How can researchers address challenges in quantifying trace impurities of Boc-α-methyl-L-4-Fluorophe in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use protein precipitation with cold acetonitrile (4:1 v/v) to remove plasma interferents. Avoid methanol, which co-elutes with fluorinated analytes .
  • LC-MS/MS Optimization : Employ a PFECHS-free column (e.g., Acquity UPLC BEH C18) to prevent background contamination. Set MRM transitions for the [M+H]+^+ ion (e.g., m/z 340 → 122 for the Boc group) .
  • Validation : Include isotopically labeled internal standards (e.g., 13^{13}C-α-methyl) to correct for matrix effects .

Q. What are the best practices for reconciling contradictory data in structure-activity relationship (SAR) studies involving Boc-α-methyl-L-4-Fluorophe?

  • Methodological Answer :
  • Data Normalization : Use Z-score analysis to identify outliers in biological assays (e.g., IC50_{50} values).
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., fluorophenylalanine’s role in hydrophobic binding pockets).
  • Peer Review : Submit findings for pre-print peer feedback to validate hypotheses before final publication .

Key Considerations for Researchers

  • Ethical Compliance : Use anonymized human plasma samples (if applicable) per institutional guidelines .
  • Data Reproducibility : Archive raw spectral and chromatographic data in repositories like Zenodo for peer validation .
  • Interdisciplinary Collaboration : Engage fluorination chemists and computational biologists to refine synthetic and SAR workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.